molecular formula C22H44O3 B037566 Oleth-2 CAS No. 5274-65-7

Oleth-2

Cat. No.: B037566
CAS No.: 5274-65-7
M. Wt: 356.6 g/mol
InChI Key: MGYUQZIGNZFZJS-KTKRTIGZSA-N
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Description

Oleth-2 is a polyethylene glycol ether of oleyl alcohol, specifically ethoxylated with two moles of ethylene oxide. It is a pale, straw-colored liquid without odor and is primarily used as a nonionic water-in-oil emulsifier and solubilizer. This compound is derived from a vegetable-based alcohol and is commonly used in cosmetics and personal care products due to its excellent emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleth-2 is synthesized through the ethoxylation of oleyl alcohol. The process involves the reaction of oleyl alcohol with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The ethoxylation process results in the formation of a polyethylene glycol ether with two ethylene oxide units attached to the oleyl alcohol molecule .

Industrial Production Methods: Industrial production of this compound follows the same ethoxylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and catalyst concentration to achieve the desired degree of ethoxylation .

Chemical Reactions Analysis

Types of Reactions: Oleth-2 primarily undergoes reactions typical of alkoxylated alcohols. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oleth-2 has a wide range of applications in scientific research, including:

Mechanism of Action

Oleth-2 exerts its effects primarily through its nonionic surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. The ethoxylated chain provides hydrophilic properties, while the oleyl alcohol moiety offers lipophilic characteristics. This dual nature enables this compound to effectively solubilize and emulsify various compounds .

Comparison with Similar Compounds

Oleth-2 belongs to a family of ethoxylated alcohols, including Oleth-3, Oleth-4, and Oleth-5. These compounds differ in the number of ethylene oxide units attached to the oleyl alcohol molecule. The primary differences include:

Uniqueness of this compound: this compound is unique due to its balanced hydrophilic-lipophilic properties, making it an ideal emulsifier for water-in-oil formulations. Its low odor and compatibility with a wide range of ingredients make it particularly suitable for fragranced products .

Properties

IUPAC Name

2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUQZIGNZFZJS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021510
Record name 2-((Z)-Octadec-9-enoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5274-65-7
Record name Diethylene glycol oleyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5274-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleth-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Z)-Octadec-9-enoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[2-[(9Z)-9-octadecen-1-yloxy]ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLETH-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6R1SQ6M0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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